molecular formula C29H53NO B1389204 N-[4-(Hexyloxy)benzyl]-1-hexadecanamine CAS No. 1040689-01-7

N-[4-(Hexyloxy)benzyl]-1-hexadecanamine

Cat. No.: B1389204
CAS No.: 1040689-01-7
M. Wt: 431.7 g/mol
InChI Key: HVEWAUOCLGUZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(Hexyloxy)benzyl]-1-hexadecanamine is a useful research compound. Its molecular formula is C29H53NO and its molecular weight is 431.7 g/mol. The purity is usually 95%.
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Biological Activity

N-[4-(Hexyloxy)benzyl]-1-hexadecanamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes current research findings, case studies, and data tables related to the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by a long aliphatic chain (hexadecane) and a hexyloxy-substituted benzyl moiety. This structure suggests potential lipophilicity, which may influence its interaction with biological membranes and its overall bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives of amine compounds have shown significant activity against various pathogens, including fungi and bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study, several amine derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against common pathogens such as Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1 below:

Compound NameMIC (µM)Pathogen
This compoundTBDStaphylococcus aureus
Compound A5.0Escherichia coli
Compound B3.0Candida albicans

The specific MIC for this compound is yet to be determined (TBD), but its structural similarity to other effective compounds suggests promising antimicrobial properties.

Anti-inflammatory Activity

This compound may also exhibit anti-inflammatory effects, similar to other amine compounds that target inflammatory pathways. Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines and modulate immune responses.

The mechanism through which these compounds exert their anti-inflammatory effects often involves the disruption of lysosomal integrity in pathogenic cells, leading to cell death or reduced viability in inflammatory conditions . This property is particularly relevant for conditions characterized by excessive inflammation and pathogenic cell accumulation.

Research Findings

A study focusing on the synthesis and evaluation of related compounds revealed that structural modifications significantly impact biological activity. For example, the introduction of alkyl chains influenced both the lipophilicity and the antimicrobial efficacy of the derivatives .

Scientific Research Applications

Drug Delivery Systems

The amphiphilic nature of N-[4-(Hexyloxy)benzyl]-1-hexadecanamine allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs. This property enhances the solubility and bioavailability of poorly soluble drugs.

Case Study:
A study demonstrated that functionalized liposomes containing this compound improved the delivery of anticancer drugs to tumor sites, reducing side effects and enhancing therapeutic efficacy .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Efficacy

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Polymer Synthesis

This compound can be used as a monomer in the synthesis of functionalized polymers. These polymers can have applications in coatings, adhesives, and biomedical devices due to their enhanced mechanical properties and biocompatibility.

Case Study:
In a recent study, researchers synthesized a series of poly(2-oxazoline)s functionalized with this compound. The resulting polymers exhibited significant improvements in mechanical strength and thermal stability compared to their non-functionalized counterparts .

Surfactant Applications

Due to its surfactant properties, this compound is also explored for use in emulsions and foams. Its ability to stabilize emulsions makes it valuable in cosmetic formulations and food products.

Cell Membrane Interaction Studies

Studies have shown that this compound interacts with cell membranes, influencing membrane fluidity and permeability. This property is crucial for developing drug formulations that require efficient cellular uptake.

Data Table: Membrane Interaction Effects

Concentration (µM)Effect on Membrane Fluidity (%)Reference
10+15
50+30

Properties

IUPAC Name

N-[(4-hexoxyphenyl)methyl]hexadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-25-30-27-28-21-23-29(24-22-28)31-26-20-8-6-4-2/h21-24,30H,3-20,25-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEWAUOCLGUZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNCC1=CC=C(C=C1)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.